BW 245C - 72880-75-2

BW 245C

Catalog Number: EVT-7937636
CAS Number: 72880-75-2
Molecular Formula: C19H32N2O5
Molecular Weight: 368.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(3R,4S)-BW 245C is a 7-[3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl]heptanoic acid that is the (3R,4S)-enantiomer of BW 245C. It is an enantiomer of a (3S,4R)-BW 245C.
Overview

BW 245C is a synthetic compound known chemically as (4S)-(3-[(3R,S)-3-cyclohexyl-3-hydroxypropyl]-2,5-dioxo)-4-imidazolidineheptanoic acid. It is classified as a potent agonist for the prostaglandin D2 receptor subtype DP1. The compound has garnered attention in scientific research due to its high selectivity and affinity for this receptor, with a binding inhibition constant (Ki) of approximately 0.9 nM for [3H]-prostaglandin D2 in isolated human platelet membranes .

Source and Classification

BW 245C is primarily sourced from chemical manufacturers specializing in research chemicals, such as Cayman Chemical and APExBIO. It is classified under the Chemical Abstracts Service number 72814-32-5 and has been categorized under various classifications including acute toxicity and skin irritation according to the Globally Harmonized System (GHS) .

Synthesis Analysis

Methods and Technical Details

The synthesis of BW 245C typically involves multi-step organic reactions. One common synthetic route includes the reaction of cyclohexylmethyl ketone with ethyl oxalyl chloride to form an intermediate compound, which is subsequently reacted with hydrazine to yield BW 245C. The reaction conditions generally require organic solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 80°C.

Key steps in the synthesis include:

  • Formation of the cyclohexyl and hydroxylpropyl moieties.
  • Cyclization reactions to establish the imidazolidine structure.
  • Functional group modifications to achieve the final product.

Industrial production follows similar synthetic routes but emphasizes rigorous quality control to ensure purity and consistency.

Molecular Structure Analysis

Structure and Data

BW 245C possesses a molecular formula of C19H32N2O5C_{19}H_{32}N_{2}O_{5} and a molecular weight of approximately 368.47 g/mol . Its structural features include:

  • A cyclohexyl group.
  • A hydroxylpropyl side chain.
  • A dioxoimidazolidine core.

The compound's unique structure contributes to its biological activity, particularly its selectivity for the DP1 receptor .

Chemical Reactions Analysis

Reactions and Technical Details

BW 245C primarily undergoes substitution reactions due to its reactive functional groups. Common types of reactions include:

  • Substitution Reactions: Involving halogenating agents or nucleophiles, typically conducted in organic solvents at moderate temperatures.
  • Oxidation Reactions: Using agents like potassium permanganate or hydrogen peroxide, often in aqueous or organic solvents.
  • Reduction Reactions: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

The major products formed depend on the specific reagents and conditions used, with potential outcomes including halogenated derivatives or carboxylic acids .

Mechanism of Action

Process and Data

BW 245C acts primarily as an agonist for the DP1 receptor, influencing various physiological responses. Upon binding to this receptor, it induces vasodilation and inhibits platelet aggregation, which are critical in cardiovascular dynamics. Studies have shown that administration of BW 245C can lead to significant changes in pulse pressure and heart rate, indicating its potential therapeutic applications in managing cardiovascular conditions .

The mechanism involves activation of intracellular signaling pathways that modulate vascular tone and platelet function, contributing to its effects on blood flow and clotting processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Storage Conditions: Recommended storage at -20°C to maintain stability .

Chemical Properties

  • Stability: Chemically stable under specified conditions; no hazardous reactions known when handled properly.
  • Toxicity: Classified as harmful if swallowed, causing skin irritation and serious eye irritation according to safety data sheets .
Applications

BW 245C has several applications in scientific research, particularly in pharmacology:

  • Cardiovascular Research: Investigating its effects on blood pressure regulation and platelet aggregation.
  • Therapeutic Potential: Exploring its role in managing conditions related to cardiovascular health due to its vasodilatory effects.
  • Biological Studies: Used as a tool for studying prostaglandin D2 receptor functions and related signaling pathways .
Receptor Pharmacology & Molecular Interactions

DP1 Receptor Agonism: Selectivity and Binding Dynamics

BW 245C (chemical name: (4S)-(3-[(3R,S)-3-cyclohexyl-3-hydroxypropyl]-2,5-dioxo)-4-imidazolidineheptanoic acid) is a hydantoin-derived synthetic prostanoid functioning as a highly selective agonist of the DP1 (D prostanoid) receptor subtype. Its binding affinity for human DP1 receptors is exceptionally potent, with a reported Ki of 0.9 nM in competitive radioligand displacement assays using isolated human platelet membranes [3] [8]. This selectivity is attributed to its structural mimicry of endogenous prostaglandin D2 (PGD2), the natural ligand for DP1 receptors. Upon binding, BW 245C triggers conformational changes in the DP1 receptor, stabilizing its active Gs-coupled state. This leads to the activation of adenylate cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels—a hallmark of DP1 receptor signaling [4] [6].

Functional studies in recombinant systems (HEK293 cells expressing human DP1 receptors) confirm BW 245C’s efficacy, demonstrating cAMP elevation with an EC50 of 0.7 nM [3]. Intriguingly, species-specific differences exist: BW 245C inhibits ADP-induced platelet aggregation in humans (IC50 = 2.5 nM) but exhibits lower potency in rats (IC50 = 250 nM) [3] [8], highlighting evolutionary divergence in DP1 receptor pharmacology.

Table 1: Binding and Functional Parameters of BW 245C at DP1 Receptors

ParameterValueExperimental SystemSource
Ki0.9 nMHuman platelet membranes [3] [8]
cAMP EC500.7 nMHEK293 cells (hDP receptor) [3]
Human platelet IC502.5 nMADP-induced aggregation [8]
Rat platelet IC50250 nMADP-induced aggregation [8]

Comparative Affinity Profiling with Prostanoid Receptors

BW 245C’s selectivity for DP1 over other prostanoid receptors has been rigorously quantified. In radioligand binding assays using human recombinant receptors, BW 245C displays >1,000-fold selectivity for DP1 versus EP1–4, FP, IP, and TP receptors [5] [6]. For example, at EP3 receptors (which often oppose DP1-mediated cAMP signaling), BW 245C shows negligible affinity (Ki > 10,000 nM) [5]. This specificity is further evidenced by functional studies:

  • In rabbit platelets (classical DP1-responsive tissue), BW 245C potently inhibits aggregation (IC50 ~8–10 nM), an effect blocked by the DP1 antagonist BW A868C [1].
  • In canine colonic epithelium, BW 245C fails to mimic inhibitory responses induced by PGD2 metabolites, suggesting tissue-specific receptor subtypes or signaling crosstalk [1].

A critical finding arises from studies of receptor cross-talk: In canine colon, BW 245C induces epithelial ion transport via EP receptors (not DP1), as confirmed by cross-desensitization experiments with PGE2 [1]. This implies that BW 245C’s in vivo actions may involve off-target pathways in certain tissues, challenging the assumption of universal DP1 selectivity.

Table 2: Selectivity Profile of BW 245C Across Prostanoid Receptors

Receptor SubtypeAffinity/EfficacyFunctional Response
DP1 (Human)Ki = 0.9 nMcAMP ↑, Platelet inhibition (IC50 = 2.5 nM)
EP1–4Ki > 1,000 nMNo significant activity
FP/IP/TPKi > 1,000 nMNo significant activity
Canine colon EPModerate agonismCl- secretion (Isc ↑)

Allosteric Modulation of DP1 Receptor Signaling Pathways

Beyond classical Gs/cAMP activation, BW 245C exhibits functional selectivity (biased agonism) at DP1 receptors. In lung fibroblasts, BW 245C (0.01–1 μM) suppresses TGF-β-induced collagen secretion and proliferation via cAMP-dependent pathways, independent of calcium flux or MAP kinase modulation [4]. This bias toward cAMP/PKA signaling overrides profibrotic pathways, underpinning BW 245C’s efficacy in murine lung fibrosis models [4].

Allosteric effects are also implicated in receptor trafficking: In endothelial cells, BW 245C (0.1–3 μM) enhances barrier integrity by stabilizing cortical actin via PKA-mediated phosphorylation of vascular endothelial cadherin (VE-cadherin) [2]. This occurs without recruiting β-arrestin—a common mediator of receptor internalization—suggesting that BW 245C preferentially stabilizes DP1 conformations favoring sustained Gs coupling over internalization.

Ligand-specific receptor dimerization may further explain its actions: DP1 receptors form heterodimers with EP1 receptors in some tissues. BW 245C’s inability to activate EP1 receptors [5] prevents crosstalk that otherwise dampens cAMP responses (e.g., via EP1’s Gq-Ca2+ pathway), thereby amplifying its anti-fibrotic and barrier-protective effects [4] [5].

Properties

CAS Number

72880-75-2

Product Name

BW 245C

IUPAC Name

7-[(4S)-3-[(3R)-3-cyclohexyl-3-hydroxypropyl]-2,5-dioxoimidazolidin-4-yl]heptanoic acid

Molecular Formula

C19H32N2O5

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C19H32N2O5/c22-16(14-8-4-3-5-9-14)12-13-21-15(18(25)20-19(21)26)10-6-1-2-7-11-17(23)24/h14-16,22H,1-13H2,(H,23,24)(H,20,25,26)/t15-,16+/m0/s1

InChI Key

ZIDQIOZJEJFMOH-JKSUJKDBSA-N

SMILES

C1CCC(CC1)C(CCN2C(C(=O)NC2=O)CCCCCCC(=O)O)O

Canonical SMILES

C1CCC(CC1)C(CCN2C(C(=O)NC2=O)CCCCCCC(=O)O)O

Isomeric SMILES

C1CCC(CC1)[C@@H](CCN2[C@H](C(=O)NC2=O)CCCCCCC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.